molecular formula C5H11Br B13750149 1-Bromo-2,2-dimethylpropane-1,1-D2

1-Bromo-2,2-dimethylpropane-1,1-D2

Cat. No.: B13750149
M. Wt: 153.06 g/mol
InChI Key: CQWYAXCOVZKLHY-APZFVMQVSA-N
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Preparation Methods

1-Bromo-2,2-dimethylpropane-1,1-D2 can be synthesized through the reaction of 2,2-dimethylpropanol with bromine. This reaction typically occurs under an inert gas atmosphere to prevent unwanted side reactions. The product can be purified through distillation and crystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

1-Bromo-2,2-dimethylpropane-1,1-D2 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethylpropane-1,1-D2 primarily involves nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the bromine, leading to the formation of new compounds. This mechanism is crucial in its role in organic synthesis .

Comparison with Similar Compounds

1-Bromo-2,2-dimethylpropane-1,1-D2 is unique due to its tert-butyl group, which provides steric hindrance and affects its reactivity. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its steric effects and reactivity in various chemical reactions.

Properties

Molecular Formula

C5H11Br

Molecular Weight

153.06 g/mol

IUPAC Name

1-bromo-1,1-dideuterio-2,2-dimethylpropane

InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3/i4D2

InChI Key

CQWYAXCOVZKLHY-APZFVMQVSA-N

Isomeric SMILES

[2H]C([2H])(C(C)(C)C)Br

Canonical SMILES

CC(C)(C)CBr

Origin of Product

United States

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